
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the 1,2,4-oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of an amidoxime with an appropriate sulfonamide precursor. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, sulfonamides, and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral activities.
Materials Science: It is used in the development of energetic materials and explosives due to its high density and thermal stability.
Industrial Chemistry: The compound’s unique chemical properties make it suitable for use in the synthesis of dyes, sensors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens. For example, it may act as an inhibitor of bacterial enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains the 1,2,4-oxadiazole ring and is used in the development of energetic materials.
3-R-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan: Another similar compound with applications in high-detonation energetic materials.
Uniqueness
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is unique due to its combination of the oxadiazole ring with a sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a variety of applications in different fields.
Properties
Molecular Formula |
C8H8N4O3S |
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Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-amino-N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O3S/c9-6-1-3-7(4-2-6)16(13,14)12-8-10-5-15-11-8/h1-5H,9H2,(H,11,12) |
InChI Key |
TWCPEXSCWIGBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NOC=N2 |
Origin of Product |
United States |
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